Ethyl 2-(4-aminophenyl)-2-hydroxyacetate
Description
Ethyl 2-(4-aminophenyl)-2-hydroxyacetate is an organic compound featuring a phenyl ring substituted with an amino group (-NH₂) at the para position, a hydroxy (-OH) group, and an ethyl ester moiety. It serves as a key intermediate in pharmaceutical synthesis, particularly for dual GK (glucokinase) inhibitors, which are explored for antidiabetic and anticancer applications .
Synthesis: The compound is synthesized via a two-step process:
Alkylation: p-Nitrophenol reacts with ethyl bromoacetate in the presence of K₂CO₃ and KI to form ethyl 2-(4-nitrophenoxy)acetate.
Reduction: The nitro group is reduced using NH₄Cl/Fe in ethanol/water, yielding the final product with a 62% yield. Characterization includes NMR, elemental analysis, and X-ray crystallography .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 2-(4-aminophenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C10H13NO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9,12H,2,11H2,1H3 |
InChI Key |
JMCLQBNYDBSKDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their properties, and applications:
Structural and Functional Analysis
Amino vs. Halogen Substituents
- Amino Group (-NH₂): Enhances hydrogen bonding and solubility in polar solvents. Critical for binding to biological targets (e.g., enzymes like GK) .
- Halogens (-Br, -Cl, -F) : Increase molecular weight and lipophilicity. Bromine and chlorine serve as leaving groups in nucleophilic substitution or cross-coupling reactions .
Hydroxy vs. Ether/Thioether Linkages
- Hydroxy (-OH) : Promotes crystallinity and stabilizes intermediates via intramolecular H-bonding.
- Ether (-O-) / Thioether (-S-) : Reduce polarity; thioethers exhibit higher metabolic stability in vivo compared to ethers .
Ester Modifications
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